2-((Pyridin-2-ylmethyl)thio)-5-(pyridin-3-yl)-1,3,4-oxadiazole
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Description
Scientific Research Applications
Antimicrobial Applications
Several studies have synthesized derivatives of 1,3,4-oxadiazole, including compounds structurally related to 2-((Pyridin-2-ylmethyl)thio)-5-(pyridin-3-yl)-1,3,4-oxadiazole, to evaluate their antimicrobial activities. For instance, Bayrak et al. (2009) and Raval et al. (2014) reported the synthesis of new oxadiazole derivatives and assessed their antimicrobial efficacy. These compounds showed good to moderate activity against various pathogens, indicating their potential as antimicrobial agents (Bayrak et al., 2009); (Raval et al., 2014).
Anticancer Applications
Research into the anticancer potential of 1,3,4-oxadiazole derivatives, including those related to the queried compound, has been a significant area of interest. Studies by Redda et al. (2007) and Zhang et al. (2005) have focused on synthesizing substituted oxadiazoles and evaluating their anticancer activities. These studies highlight the compounds' efficacy in inhibiting cancer cell growth, underscoring their potential as anticancer agents (Redda et al., 2007); (Zhang et al., 2005).
Material Science Applications
The structural uniqueness of 1,3,4-oxadiazole derivatives, including those similar to the queried compound, also makes them valuable in material science. Shih et al. (2015) synthesized m-terphenyl oxadiazole derivatives and utilized them as electron transporters and hole/exciton blockers for organic light-emitting diodes (OLEDs), demonstrating their potential in improving the efficiency of electronic devices (Shih et al., 2015).
Properties
IUPAC Name |
2-pyridin-3-yl-5-(pyridin-2-ylmethylsulfanyl)-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4OS/c1-2-7-15-11(5-1)9-19-13-17-16-12(18-13)10-4-3-6-14-8-10/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAOGNIOYYOZPGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CSC2=NN=C(O2)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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